molecular formula C12H6N2O6 B376793 1,3-Dinitrooxanthrene

1,3-Dinitrooxanthrene

Cat. No.: B376793
M. Wt: 274.19g/mol
InChI Key: YKBFDZKCVIXREA-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, it likely refers to a derivative of oxanthrene (a tricyclic aromatic hydrocarbon) with nitro groups substituted at the 1- and 3-positions. Oxanthrene derivatives are structurally similar to fluoranthene, anthanthrene, and pyrene-based compounds, which are well-documented in the literature. Notably, 1,3-dinitropyrene (a nitro-substituted polycyclic aromatic hydrocarbon) and anthanthrene (a hexacyclic aromatic compound) share structural and functional similarities with hypothetical 1,3-dinitrooxanthrene .

Properties

Molecular Formula

C12H6N2O6

Molecular Weight

274.19g/mol

IUPAC Name

1,3-dinitrodibenzo-p-dioxin

InChI

InChI=1S/C12H6N2O6/c15-13(16)7-5-8(14(17)18)12-11(6-7)19-9-3-1-2-4-10(9)20-12/h1-6H

InChI Key

YKBFDZKCVIXREA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dinitropyrene

  • Chemical Structure : 1,3-Dinitropyrene (C₁₆H₈N₂O₄) consists of a pyrene backbone with nitro groups at the 1- and 3-positions. This contrasts with oxanthrene derivatives, which feature an oxygen-containing tricyclic system .
  • Physicochemical Properties: Property 1,3-Dinitropyrene Hypothetical 1,3-Dinitrooxanthrene Molecular Weight 298.25 g/mol ~280–300 g/mol (estimated) Stability High thermal stability Likely lower due to oxygen moiety Reactivity Electrophilic nitro groups Similar reactivity expected Toxicological Data: 1,3-Dinitropyrene is mutagenic and carcinogenic, with documented genotoxic effects in bacterial assays (e.g., Ames test) . Similar toxicity may be anticipated for 1,3-dinitrooxanthrene due to nitro group presence.

Anthanthrene

  • Chemical Structure : Anthanthrene (C₂₂H₁₂) is a fully aromatic hexacyclic hydrocarbon. Unlike oxanthrene derivatives, it lacks oxygen and nitro functional groups .
  • Key Differences :
    • Electron Density : Anthanthrene’s extended conjugation system enhances electron delocalization, whereas nitro groups in 1,3-dinitrooxanthrene would reduce electron density.
    • Applications : Anthanthrene is used in organic electronics, while nitro-substituted oxanthrenes might find use in explosives or dyes.

Fluoranthene Derivatives

Fluoranthene and its dihydrodiol, dimethoxy, and hydroxy derivatives (e.g., compounds 1–28 in ) share tricyclic frameworks but lack nitro substituents. For example:

  • 1,2-Dimethoxyfluoranthene (C₁₆H₁₂O₂): Exhibits lower polarity compared to nitro-substituted analogs due to methoxy groups .
  • Mutagenicity: Fluoranthene derivatives are less genotoxic than nitroaromatics like 1,3-dinitropyrene .

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